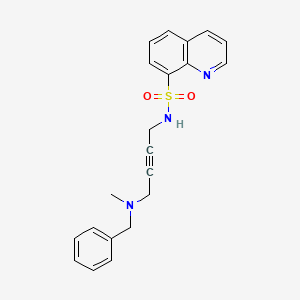
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide” is a molecule of interest in the scientific community due to its potential as a therapeutic agent1. However, there is limited information available specifically about this compound.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide”. However, related compounds have been synthesized and evaluated for their anti-tubercular activity2.Molecular Structure Analysis
The molecular formula of “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide” is C21H21N3O2S1. The molecular weight is 379.481.
Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide” are not available in the current resources.Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that quinoline derivatives combined with sulfonamide moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that certain quinoline-containing scaffolds showed high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). Another example includes the synthesis of hybrid quinoline-sulfonamide complexes showing promising antibacterial and antifungal activities, with specific compounds displaying exceptional efficacy against Staphylococcus aureus and Candida albicans (Molecules, 2020).
Antimalarial and Anticancer Applications
Quinoline sulfonamides have also been evaluated for their antimalarial properties. For example, some sulfonamides were investigated for in vitro antimalarial activity and showed promising results, including a compound with excellent activity through IC50=1.2µM, attributed to the presence of a quinoxaline moiety attached to the sulfonamide ring system (Biointerface Research in Applied Chemistry, 2021). In cancer research, sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, showing significant potential in reducing cell proliferation and inducing apoptosis via activation of p38/ERK phosphorylation (Journal of Enzyme Inhibition and Medicinal Chemistry, 2015).
Novel Synthesis Approaches
Studies have also focused on developing novel synthetic approaches for creating quinoline derivatives with potential biological applications. One study described the synthesis of novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety, displaying significant cytotoxic activity, and suggesting a mechanism of action through inhibition of PI3K enzyme (Chemistry Central Journal, 2016).
Safety And Hazards
There is no specific information available about the safety and hazards of “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide”.
Orientations Futures
The future directions of “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide” are not explicitly mentioned in the available resources. However, given its potential as a therapeutic agent1, further research and development could be beneficial.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific research and publications.
Propriétés
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-24(17-18-9-3-2-4-10-18)16-6-5-15-23-27(25,26)20-13-7-11-19-12-8-14-22-21(19)20/h2-4,7-14,23H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFVEBLHJPJFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2444841.png)
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444843.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2444844.png)
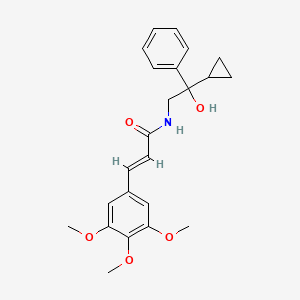
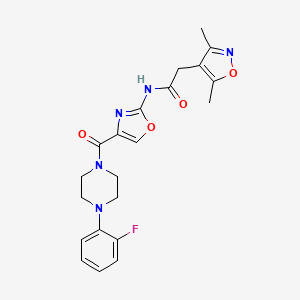
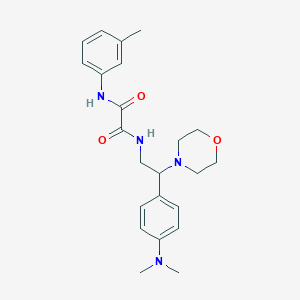
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)
![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B2444856.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)
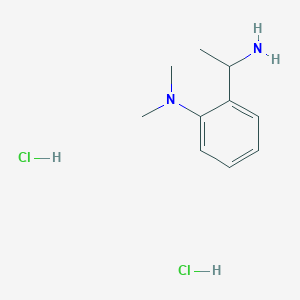
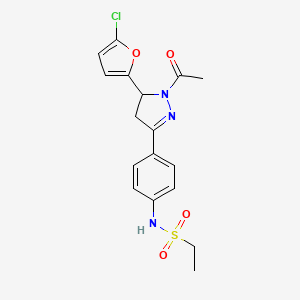
![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)